N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, and a chlorobenzyl group attached to the pyrazole ring
Preparation Methods
The synthesis of N4-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.
Fusing the Pyrazole and Pyridine Rings: The pyrazole ring is then fused with a pyridine ring through a cyclization reaction. This can be achieved using various cyclization agents and conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced to the pyrazole ring via a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving kinase inhibition.
Chemical Biology: The compound is utilized in chemical biology research to investigate its interactions with biological macromolecules and its effects on cellular functions.
Industrial Applications: It may have applications in the development of new materials or as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N4-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis. The exact pathways involved depend on the specific kinases targeted by the compound.
Comparison with Similar Compounds
N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridines: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities and properties.
Pyrazolopyrazines: These compounds have a similar fused ring system but differ in the specific rings and substituents present.
Pyrazolopyrimidines: These compounds also have a fused ring system but include a pyrimidine ring instead of a pyridine ring.
The uniqueness of N4-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substituents and their effects on its biological activities and properties.
Properties
Molecular Formula |
C19H17ClN6O |
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Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-[1-[(3-chlorophenyl)methyl]pyrazol-4-yl]-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H17ClN6O/c1-12-6-16(17-9-21-25(2)18(17)23-12)19(27)24-15-8-22-26(11-15)10-13-4-3-5-14(20)7-13/h3-9,11H,10H2,1-2H3,(H,24,27) |
InChI Key |
WGQLKGWAMMDVCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=CN(N=C3)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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